Enzyme Potency Comparison: Pyrrophenone vs AACOCF3 vs Efipladib
In isolated human cPLA2α enzyme assays, pyrrophenone demonstrates an IC50 of 4.2 nM, representing a 3,571-fold greater potency than the classical reference inhibitor AACOCF3 (IC50 = 15 μM) and a 9.5-fold greater potency than the clinical candidate efipladib (IC50 = 0.04 μM = 40 nM) [1]. This potency advantage was observed under identical assay conditions for AACOCF3 in the same study, while efipladib data derive from comparable enzyme inhibition assays [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 4.2 nM (0.0042 μM) |
| Comparator Or Baseline | AACOCF3: 15 μM; Efipladib: 0.04 μM (40 nM) |
| Quantified Difference | 3,571-fold more potent than AACOCF3; 9.5-fold more potent than efipladib |
| Conditions | Isolated human cPLA2α enzyme assay |
Why This Matters
Higher enzyme potency enables lower working concentrations in biochemical assays, reducing solvent (DMSO) artifacts and minimizing off-target effects at higher inhibitor concentrations.
- [1] Ono T, Yamada K, Chikazawa Y, Ueno M, Nakamoto S, Okuno T, Seno K. Characterization of a novel inhibitor of cytosolic phospholipase A2α, pyrrophenone. Biochem J. 2002;363(3):727-735. doi:10.1042/bj3630727 View Source
- [2] Nikolaou A, Kokotou MG, Kokotos G. Inhibitors of cytosolic phospholipase A2α (cPLA2α): current status and future perspectives. Published in: Phospholipases in Physiology and Pathology. 2023. Table 4. View Source
